

Application Notes and Protocols for Spray Drying of Valsartan Disodium Solid Dispersion

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Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

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Introduction

Valsartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. However, its therapeutic efficacy can be limited by its poor aqueous solubility, particularly in the acidic environment of the stomach, which can lead to low and variable oral bioavailability. The formation of a disodium salt of valsartan can improve its intrinsic solubility, but formulating it into a stable, solid dosage form with rapid dissolution characteristics remains a key challenge.

Solid dispersion technology is a proven strategy to enhance the dissolution rate and bioavailability of poorly soluble drugs. By dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier at a molecular level, the drug is maintained in a high-energy amorphous state, which facilitates faster dissolution. Spray drying is a highly versatile and scalable continuous process for producing amorphous solid dispersions. It involves atomizing a solution of the drug and carrier into a hot gas stream, leading to rapid solvent evaporation and the formation of dry powder particles.

These application notes provide a comprehensive overview and detailed protocols for the development of a **valsartan disodium** solid dispersion using the spray drying technique. The information presented is intended to guide researchers and formulation scientists through the process, from initial formulation screening to final product characterization.

Materials and Equipment

Materials

- **Valsartan Disodium**
- Polymers (select one or more for screening):
 - Hydroxypropyl Methylcellulose (HPMC)
 - Polyvinylpyrrolidone (PVP K30)
 - Kollidon® VA64 (Copolvidone)
 - Eudragit® E PO
 - Soluplus®
- Surfactants (optional, for ternary systems):
 - Poloxamer 407
 - Poloxamer 188
- Solvents:
 - Purified Water
 - Methanol
 - Ethanol (10% or 96%)
- Reagents for dissolution media (e.g., phosphate buffer salts)

Equipment

- Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer)
- Analytical balance

- Magnetic stirrer and hot plate
- Volumetric glassware
- pH meter
- Dissolution testing apparatus (USP Type II, paddle)
- UV-Vis Spectrophotometer or HPLC system
- Differential Scanning Calorimeter (DSC)
- Powder X-ray Diffractometer (PXRD)
- Scanning Electron Microscope (SEM)
- Particle size analyzer

Experimental Protocols

Protocol 1: Preparation of the Feed Solution

This protocol describes the preparation of the solution containing **valsartan disodium** and the carrier polymer, which will be fed into the spray dryer.

- Solvent Selection: Based on patent literature, **valsartan disodium** is soluble in water and water/methanol mixtures.^[1] For polymers like HPMC, an aqueous or hydroalcoholic solvent system is appropriate.
- Carrier Dissolution: Accurately weigh the desired amount of the hydrophilic carrier (e.g., HPMC) and add it to the selected solvent system in a beaker with a magnetic stir bar. Stir the mixture until the polymer is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.
- Drug Dissolution: Accurately weigh the **valsartan disodium** and add it to the polymer solution. Continue stirring until the drug is fully dissolved, resulting in a clear solution.
- Ternary System (Optional): If a surfactant (e.g., Poloxamer 407) is used, add the weighed amount to the solution and stir until dissolved.

- Final Concentration: Adjust the total solids content of the solution to a suitable concentration for spray drying, typically in the range of 5-20% (w/v), to ensure appropriate viscosity and efficient drying.
- Filtration (Optional): Filter the final solution through a suitable filter to remove any undissolved particulate matter before introducing it to the spray dryer.

Protocol 2: Spray Drying Process

This protocol outlines the procedure for operating a laboratory-scale spray dryer to produce the solid dispersion powder. The parameters provided are starting points based on literature for valsartan (free acid) and should be optimized for the specific formulation and equipment.[2][3]

- Equipment Setup: Set up the spray dryer according to the manufacturer's instructions. Ensure the nozzle is clean and correctly assembled.
- Parameter Setting: Set the initial process parameters. The following are recommended starting ranges:
 - Inlet Temperature: 80 - 120°C[2][3]
 - Outlet Temperature: 60 - 75°C (This is typically a resultant parameter, controlled by the inlet temperature, feed rate, and aspirator rate)[2][3]
 - Feed Pump Rate: 3 - 5 mL/min[2][3]
 - Aspirator/Drying Gas Flow Rate: Adjust to maintain the desired outlet temperature and ensure efficient powder collection (e.g., 90 L/min or ~0.5 m³/min).[3][4]
 - Atomizing Air Pressure/Flow: Set according to the manufacturer's recommendation to achieve fine atomization (e.g., 170 kPa or 4 kg/cm²).[2][3]
- System Equilibration: Start the heater and the aspirator. Run the system with the pure solvent for 10-15 minutes to allow the inlet and outlet temperatures to stabilize.
- Spray Drying: Switch the feed from the pure solvent to the prepared **valsartan disodium** feed solution.

- Powder Collection: The dried powder will be collected in the cyclone collection vessel. Continue the process until the entire feed solution has been sprayed.
- System Shutdown: Once the feed is complete, continue to run pure solvent through the system for a few minutes to rinse the tubing and nozzle. Then, turn off the pump and heater and allow the system to cool down before shutting off the aspirator.
- Product Harvesting: Carefully collect the powdered solid dispersion from the collection vessel and store it in a desiccator over silica gel for further analysis.

Protocol 3: Characterization of the Solid Dispersion

- Differential Scanning Calorimetry (DSC): Perform thermal analysis to confirm the amorphous nature of **valsartan disodium** in the solid dispersion. A typical DSC scan would involve heating a 2-4 mg sample from 20°C to 120°C at a heating rate of 10°C/min under a nitrogen purge.^[5] The absence of the drug's melting endotherm indicates successful amorphization.
- Powder X-ray Diffraction (PXRD): Analyze the powder to confirm its amorphous state. Scan the sample over a 2θ range of 10° to 50°.^[2] The absence of sharp diffraction peaks characteristic of crystalline **valsartan disodium** confirms an amorphous solid dispersion.
- Scanning Electron Microscopy (SEM): Examine the morphology, particle size, and shape of the spray-dried particles.
- Drug Content: Dissolve a known quantity of the spray-dried powder in a suitable solvent (e.g., methanol or 0.1N NaOH) and analyze the concentration of **valsartan disodium** using a validated UV spectrophotometric or HPLC method to determine the drug loading.
- In Vitro Dissolution Study: Perform dissolution testing using USP Apparatus II (paddles) at 50 rpm in 900 mL of a relevant dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at $37 \pm 0.5^\circ\text{C}$.^{[6][7]} Add an amount of powder equivalent to a standard dose of valsartan. Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh medium.^[6] Analyze the samples for drug concentration and compare the dissolution profile to that of the pure drug and a physical mixture.

Data Presentation

The following tables summarize formulation and process parameters from various studies on valsartan solid dispersions, providing a basis for experimental design.

Table 1: Formulation Compositions for Valsartan Solid Dispersions

Formulation Code	API	Carrier(s)	Surfactant	Drug:Carrier Ratio (:Surfactant) (w/w)	Reference
F-1	Valsartan	Eudragit E PO	Poloxamer 407	0.5:1.0:0.5	[2]
F-2	Valsartan	Eudragit E PO	Poloxamer 407	0.5:1.5:0.75	[2]
F-3	Valsartan	Eudragit E PO	Poloxamer 407	0.5:2.0:1.0	[2]
SD1	Valsartan	Sodium Starch Glycollate	-	1:1	[8]
SD4	Valsartan	Sodium Starch Glycollate	-	1:9	[8]
VSD1	Valsartan	Kolliphor P407	-	1:1	[6]
VSD6	Valsartan	Soluplus	-	1:3	[6]
-	Valsartan	Kollidon VA64	Kolliphor P407	Various Ratios	
SD1	Valsartan	PEG6000	-	-	[9]
SD3	Valsartan	PEG6000	Poloxamer 188	-	[9]

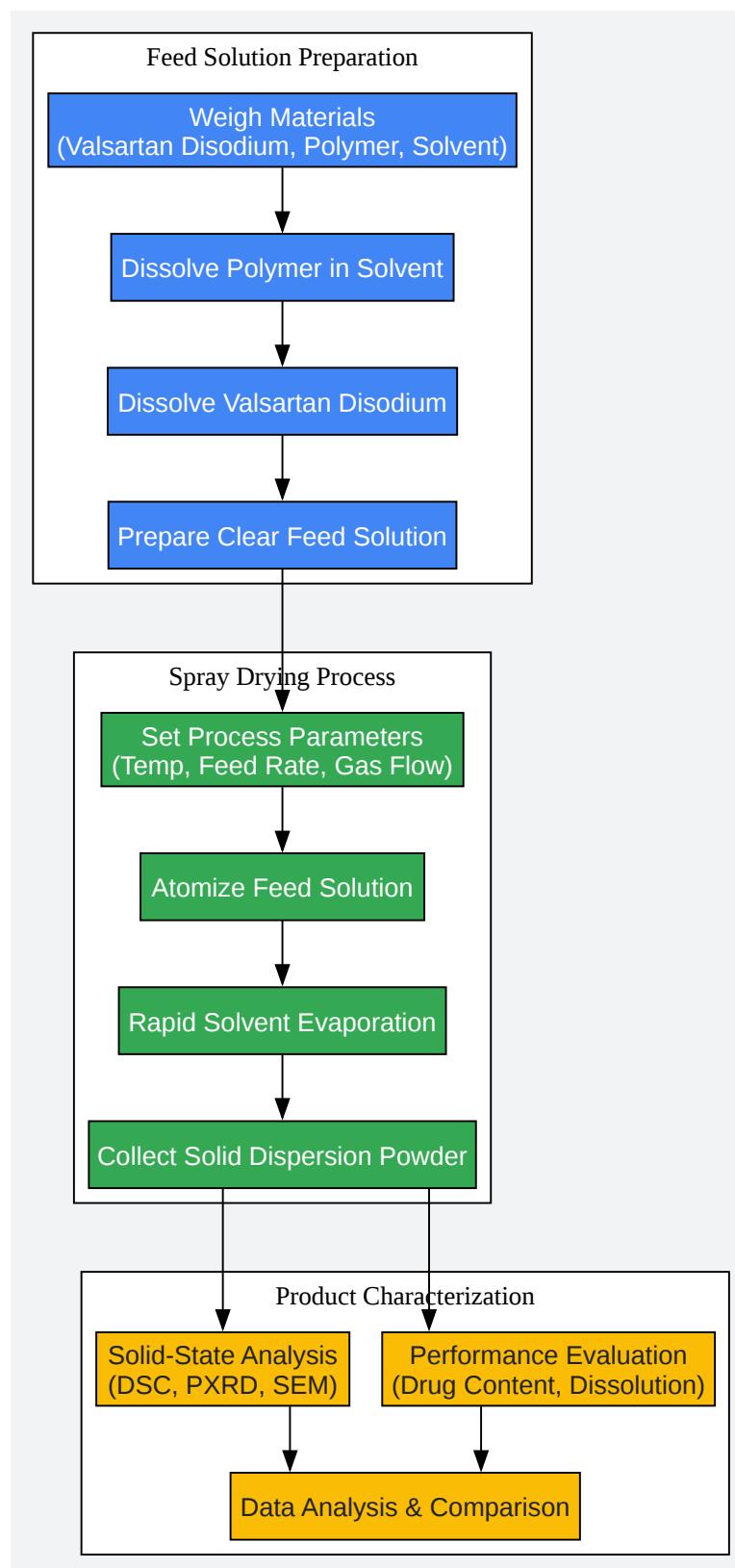
Table 2: Spray Drying Process Parameters Used for Valsartan Formulations

Parameter	Value Range	Unit	Reference(s)
Inlet Temperature	80 - 120	°C	[2][3][4]
Outlet Temperature	60 - 70	°C	[2][3]
Feed Rate	3 - 4	mL/min	[2][3]
Atomization Pressure	170 - 392	kPa (1.7 - 4 bar)	[2][3]
Drying Air Flow	0.5 - 0.54	m ³ /min (90 L/min)	[3][4]

Table 3: Characterization and Performance Data

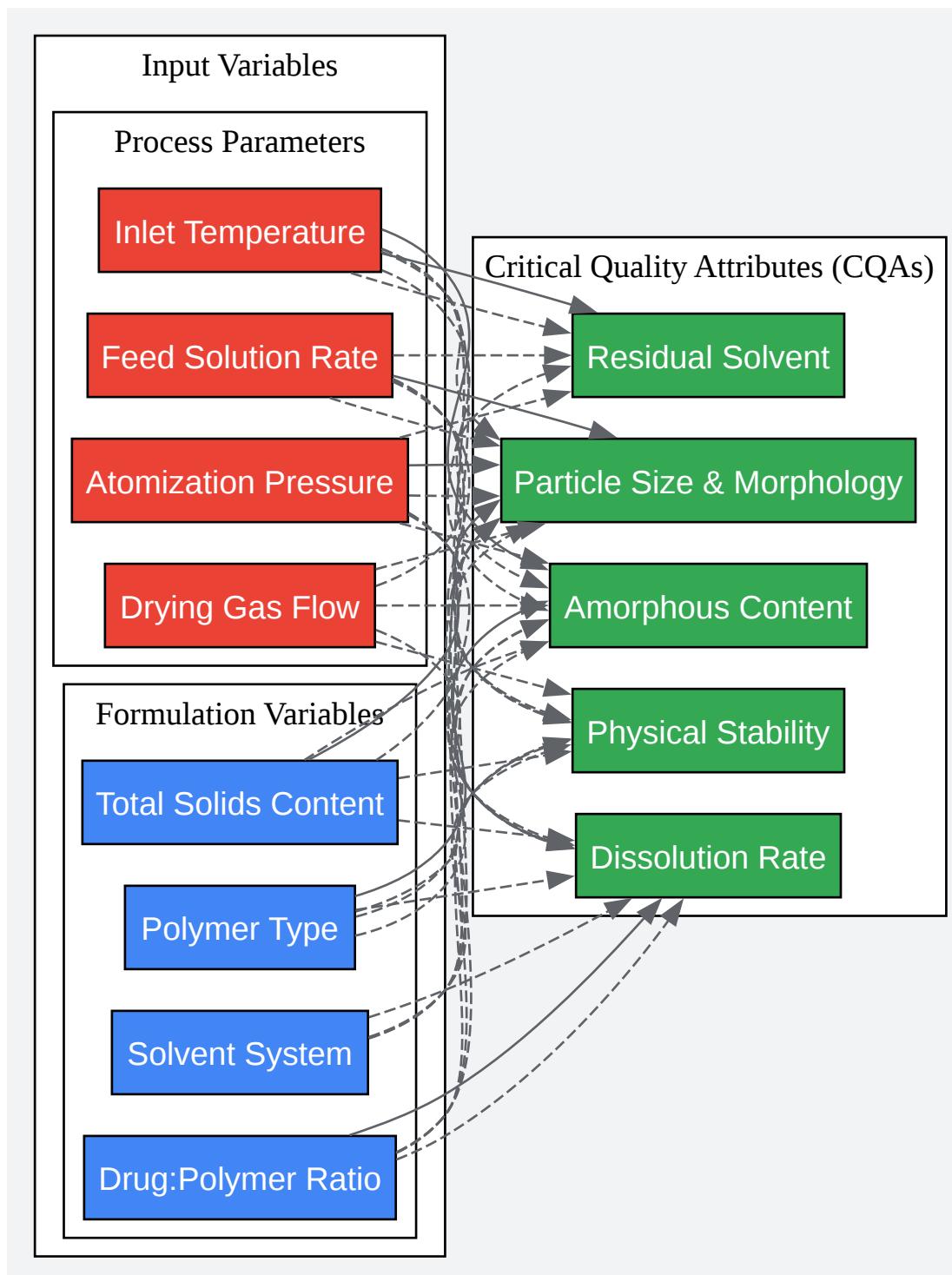
Formulation	Key Finding	Result	Reference
Valsartan-Eudragit E PO SD	Dissolution Enhancement	Significant improvement at pH 1.2 and 4.0 vs pure drug.	[2]
Valsartan-Kollidon/Kolliphor SD	Solubility Increase	39-fold increase in solubility compared to pure form.	
VSD6 (Valsartan:Soluplus 1:3)	Solubility Increase	~90-fold increase in solubility (15.35 mg/mL vs 0.18 mg/mL).	[6]
Valsartan-SSG (1:9) SD	Dissolution Enhancement	87.18% release vs 34.91% for pure drug.	[8]
Freeze-Dried Valsartan-PEG-Poloxamer SD	Bioavailability Increase	2.3-fold increase in AUC vs pure drug in rats.	[9]

Visualizations



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Caption: Experimental workflow for preparing and characterizing **valsartan disodium** solid dispersion.



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Caption: Key relationships between variables and product attributes in spray drying.

Conclusion

The spray drying technique is a powerful and scalable method for producing amorphous solid dispersions of **valsartan disodium**. By converting the crystalline drug into an amorphous form molecularly dispersed within a hydrophilic carrier, significant enhancements in solubility and dissolution rate can be achieved.^[6] The protocols and data provided herein serve as a comprehensive guide for the rational development of such formulations. Successful formulation requires careful selection of polymers and solvents, coupled with systematic optimization of spray drying process parameters to achieve a final product with the desired critical quality attributes.

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